Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate
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Description
Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N3O3
- Molecular Weight : 381.5 g/mol
- CAS Number : 1235322-37-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through the following mechanisms:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.
- Enzyme Inhibition : The urea moiety can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antidepressant Effects : Some piperidine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating depression.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Neurotransmitter Modulation | Potential antidepressant effects | |
Anti-inflammatory | Reduces inflammation markers |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of piperidine derivatives, it was found that certain compounds significantly inhibited the proliferation of breast cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins. This highlights the potential for this compound to be developed as a therapeutic agent for cancer treatment.
Case Study: Neurotransmitter Modulation
Another study focused on the modulation of serotonin and norepinephrine receptors by piperidine derivatives. Compounds similar to this compound demonstrated significant effects on mood regulation in animal models, suggesting potential applications in treating mood disorders.
Properties
IUPAC Name |
phenyl 4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-8-9-19(14-17(16)2)24-21(26)23-15-18-10-12-25(13-11-18)22(27)28-20-6-4-3-5-7-20/h3-9,14,18H,10-13,15H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZAWIWTHZUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.